2-Chloro-N3-methylpyridine-3,4-diamine
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Description
2-Chloro-N3-methylpyridine-3,4-diamine, also known as CMPD1, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that has been implicated in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. The dysregulation of CK2 has been linked to various diseases, including cancer, neurodegenerative disorders, and viral infections. Thus, the development of CK2 inhibitors such as CMPD1 has attracted considerable attention as a potential therapeutic strategy.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is a key intermediate in the synthesis of nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 . Therefore, it can be inferred that the compound may interact with the same target as Nevirapine, which is the HIV-1 reverse transcriptase enzyme .
Mode of Action
Given its role as an intermediate in the synthesis of nevirapine , it may be involved in inhibiting the action of the HIV-1 reverse transcriptase enzyme . This enzyme is responsible for the replication of the HIV-1 virus, and its inhibition prevents the virus from multiplying .
Biochemical Pathways
As an intermediate in the synthesis of nevirapine , it may be involved in the same pathways as Nevirapine, which include the inhibition of the HIV-1 reverse transcriptase enzyme and the prevention of viral replication .
Pharmacokinetics
As an intermediate in the synthesis of nevirapine , it may share similar pharmacokinetic properties. Nevirapine is well absorbed orally and widely distributed in the body . It is metabolized in the liver and excreted primarily in the urine .
Result of Action
As an intermediate in the synthesis of nevirapine , it may contribute to the overall antiviral effect of Nevirapine, which includes the inhibition of the HIV-1 reverse transcriptase enzyme and the prevention of viral replication .
Properties
IUPAC Name |
2-chloro-3-N-methylpyridine-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-9-5-4(8)2-3-10-6(5)7/h2-3,9H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAAUMPNBLBWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CN=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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